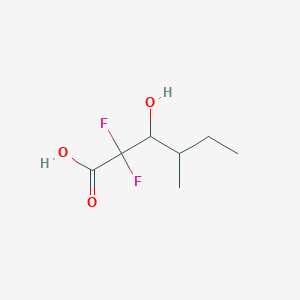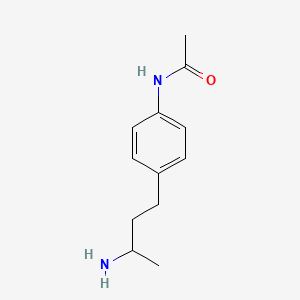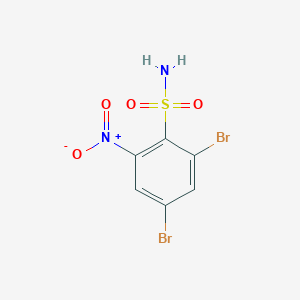
2,4-Dibromo-6-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Br2N2O4S and a molecular weight of 359.98 g/mol It is characterized by the presence of bromine, nitro, and sulfonamide functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-nitrobenzenesulfonamide typically involves the bromination and nitration of benzenesulfonamide derivatives. One common method involves the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium . This process is environmentally friendly as it avoids the use of organic solvents. The reaction conditions include ambient temperature and the use of a 2:1 bromide-bromate couple.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and nitration processes, scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like sodium dithionite.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield 2,4-diamino-6-nitrobenzenesulfonamide.
Reduction Reactions: Reduction of the nitro group yields 2,4-dibromo-6-aminobenzenesulfonamide.
科学的研究の応用
2,4-Dibromo-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential antimicrobial properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dibromo-6-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of target molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but lacks the sulfonamide group.
2,4-Dibromo-6-aminobenzenesulfonamide: Similar but with an amino group instead of a nitro group.
Uniqueness
2,4-Dibromo-6-nitrobenzenesulfonamide is unique due to the combination of bromine, nitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H4Br2N2O4S |
|---|---|
分子量 |
359.98 g/mol |
IUPAC名 |
2,4-dibromo-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14) |
InChIキー |
SMJSSOSYHVUNML-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)


![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
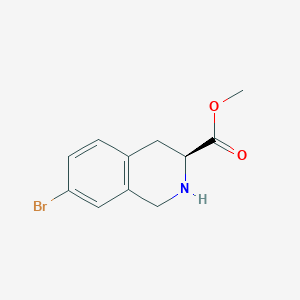
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
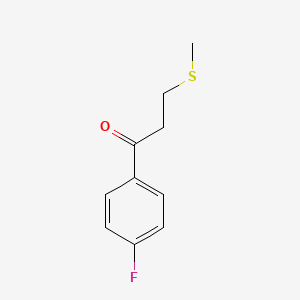

![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
